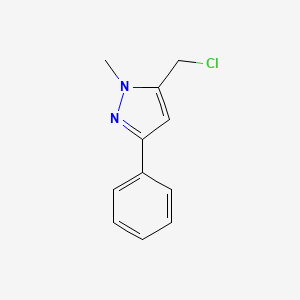

5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole" is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science. Pyrazoles are heterocyclic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of a chloromethyl group at the 5-position and a phenyl group at the 3-position suggests potential reactivity and interaction with various chemical agents, which could be exploited in synthetic chemistry and drug design.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds. For instance, the synthesis of "5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid" involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Similarly, the synthesis of "5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde" is achieved through a series of reactions to produce the new pyrazole derivative, which is then characterized by X-ray diffraction . These methods could potentially be adapted for the synthesis of "5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole."

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of "5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde" reveals that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . This planarity is a common feature in pyrazole chemistry and can influence the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. For instance, the presence of a chloromethyl group in "5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole" suggests that it could undergo nucleophilic substitution reactions, potentially leading to the formation of new C-N or C-O bonds. The reactivity of the phenyl group could also be exploited in cross-coupling reactions to introduce additional substituents or functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of substituents can affect the compound's solubility, melting point, and stability. The compound "1-Phenyl-3-methyl-4-benzoylpyrazol-5-one" has been examined as a reagent for the detection and solvent extraction of metal ions, indicating its potential utility in analytical chemistry . Additionally, the hydrogen-bonding capabilities of pyrazole derivatives, as seen in "3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone," can lead to the formation of supramolecular structures, which are important for crystal engineering and material science applications .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Pyrazoles Synthesis : A study by Grotjahn et al. (2002) discusses the synthesis of pyrazoles, including those with functionalized side chains attached to carbon 3 and varying alkyl and aryl substituents attached to carbon 5. This process is significant for generating ligands with potential applications in hydrogen bonding.

Applications in Material Science

- Electrochemical Properties : Ouali et al. (2013) investigated the effect of pyrazole derivatives, including chloromethyl-substituted ones, on the corrosion of C38 steel in hydrochloric acid. These compounds showed over 90% anticorrosion activity, suggesting their potential use as corrosion inhibitors (Ouali et al., 2013).

Pharmaceutical Research and Applications

- Antiviral Activities : Pyrazole derivatives containing an oxime moiety, synthesized by Ouyang et al. (2008), displayed significant antiviral activities. Some of these compounds showed comparable effects to commercial products against Tobacco Mosaic Virus (Ouyang et al., 2008).

- Antibacterial Properties : Kendre et al. (2013) synthesized a series of 1H-pyrazole derivatives with an aryl sulfonate moiety, exhibiting notable antibacterial activity against various bacterial strains (Kendre et al., 2013).

Crystallography and Structural Analysis

- Crystal Structure Analysis : Xu and Shi (2011) conducted a detailed crystal structure analysis of a pyrazole derivative, contributing to the understanding of molecular arrangements and interactions in these compounds (Xu & Shi, 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

5-(chloromethyl)-1-methyl-3-phenylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c1-14-10(8-12)7-11(13-14)9-5-3-2-4-6-9/h2-7H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLXERDRDLVWMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594551 |

Source

|

| Record name | 5-(Chloromethyl)-1-methyl-3-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole | |

CAS RN |

869901-14-4 |

Source

|

| Record name | 5-(Chloromethyl)-1-methyl-3-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.